molecular formula C6H4BrFO2S B1590911 Methyl 4-bromo-3-fluorothiophene-2-carboxylate CAS No. 395664-56-9

Methyl 4-bromo-3-fluorothiophene-2-carboxylate

Cat. No. B1590911
M. Wt: 239.06 g/mol
InChI Key: WOIOEHSFRAGWFF-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-3-fluorothiophene-2-carboxylate” is a chemical compound with the CAS number 395664-56-9 . It is used in scientific research due to its unique properties.


Synthesis Analysis

The synthesis of “Methyl 4-bromo-3-fluorothiophene-2-carboxylate” involves the use of tetrakis (triphenylphosphine) palladium (0) in 1,4-dioxane . The mixture is heated at reflux under N2 overnight . The reaction shows a loss of starting material and clean conversion to a less polar desired product .


Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-3-fluorothiophene-2-carboxylate” is represented by the Inchi Code: 1S/C6H5BrFO2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2,11H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 4-bromo-3-fluorothiophene-2-carboxylate” are complex and involve several steps . For example, one synthesis step involves the alkylation of methyl 4-bromo-3-fluorothiophene-2-carboxylate with N-acetylmorpholine .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-3-fluorothiophene-2-carboxylate” is a solid at room temperature . It has a molecular weight of 240.07 . The compound has a high GI absorption and is BBB permeant . Its water solubility is calculated to be 0.168 mg/ml .

Scientific Research Applications

Synthesis and Material Science

  • Facile Synthesis : Methyl 4-bromo-3-fluorothiophene-2-carboxylate is synthesized through methods like the Schiemann reaction, offering a route for producing fluorothiophenes efficiently (Pomerantz & Turkman, 2008).
  • Building Blocks for Electronics : Its derivatives, such as 3-fluoro-4-hexylthiophene, have been studied for their potential in tuning the electronic properties of conjugated polythiophenes, which are significant in the field of organic electronics (Gohier, Frère, & Roncali, 2013).

Chemical Reactions and Analysis

  • Reagent for HPLC : Compounds like 3-bromomethyl-6, 7-dimethoxy-1-methyl-2(1H)-quinoxalinone, which are structurally similar, have been developed as fluorogenic reagents for carboxylic acids in high-performance liquid chromatography (HPLC) (Yamaguchi et al., 1985).
  • Catalysis and Synthesis : It's used in palladium-catalysed direct heteroarylations, showing utility in forming biheteroaryls in high yields, which is crucial in advanced organic synthesis (Fu, Zhao, Bruneau, & Doucet, 2012).

Potential in Medicinal Chemistry

  • Antipathogenic Activity : Derivatives of methyl 4-bromo-3-fluorothiophene-2-carboxylate have been studied for their interaction with bacterial cells, demonstrating significant potential in the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Safety And Hazards

“Methyl 4-bromo-3-fluorothiophene-2-carboxylate” is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

methyl 4-bromo-3-fluorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIOEHSFRAGWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573780
Record name Methyl 4-bromo-3-fluorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3-fluorothiophene-2-carboxylate

CAS RN

395664-56-9
Record name Methyl 4-bromo-3-fluorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MJ Nayeen, JM Katinas, T Magdum… - Journal of Medicinal …, 2023 - ACS Publications
… Compound 29e was synthesized using the general method described for the preparation of 29a–e, using methyl 4-bromo-3-fluorothiophene-2-carboxylate 28c (2.5 g, 10.46 mmol), but-3…
Number of citations: 5 pubs.acs.org
N Tong, J Wong-Roushar… - ACS Pharmacology & …, 2023 - ACS Publications
Multitargeted agents with tumor selectivity result in reduced drug resistance and dose-limiting toxicities. We report 6-substituted thieno[2,3-d]pyrimidine compounds (3–9) with pyridine (3…
Number of citations: 3 pubs.acs.org
M Punaha Ravindra - 2018 - dsc.duq.edu
In 2018, it is estimated that 1,735,350 new cases of cancer and 609,640 deaths from the disease will be diagnosed in the United States alone. Conventional chemotherapy is by far the …
Number of citations: 0 dsc.duq.edu
MP Ravindra - 2018 - search.proquest.com
In 2018, it is estimated that 1,735,350 new cases of cancer and 609,640 deaths from the disease will be diagnosed in the United States alone. Conventional chemotherapy is by far the …
Number of citations: 1 search.proquest.com

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